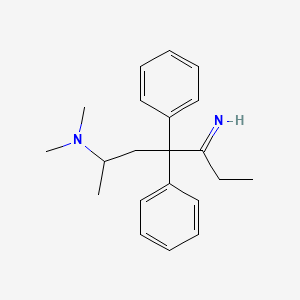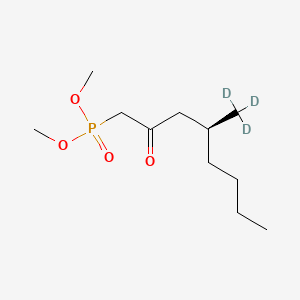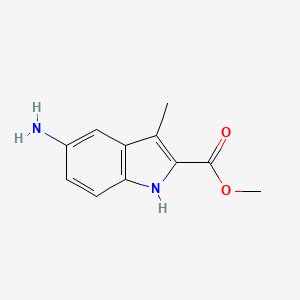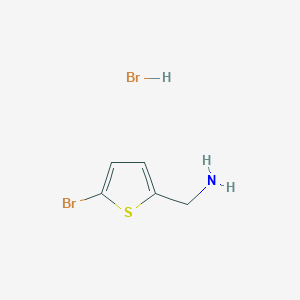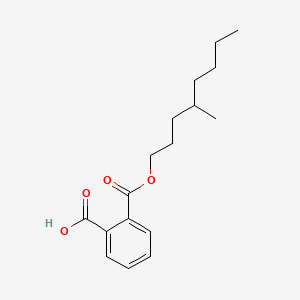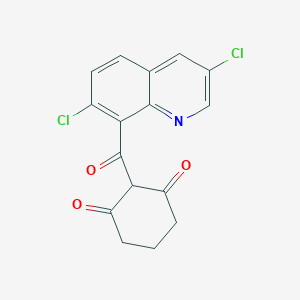
Quintrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quintrione is a novel pre-emergence herbicide primarily used in rice cultivation. It is known for its selective inhibition of p-hydroxyphenylpyruvate dioxygenase, which regulates hormone levels to control weeds . The chemical formula of this compound is C₁₆H₁₁Cl₂NO₃, and it has a molecular mass of 336.17 .
Preparation Methods
The synthesis of quintrione involves the reaction of 3,7-dichloroquinoline-8-carbonyl chloride with cyclohexane-1,3-dione under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Quintrione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide, a reaction that typically requires an oxidizing agent such as potassium permanganate.
Reduction: Reduction of this compound can yield this compound alcohol, using reducing agents like sodium borohydride.
Scientific Research Applications
Quintrione has several scientific research applications:
Mechanism of Action
Quintrione exerts its herbicidal effects by selectively inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of carotenoids, leading to the accumulation of toxic intermediates and ultimately causing plant death . The molecular targets include the HPPD enzyme and associated pathways involved in carotenoid biosynthesis .
Comparison with Similar Compounds
Quintrione is often compared with other herbicides such as quinclorac and mesotrione:
Quinclorac: Both this compound and quinclorac inhibit plant growth by affecting hormone levels and lipid peroxidation.
Mesotrione: This compound and mesotrione both inhibit HPPD activity, but mesotrione is a more potent inhibitor.
Similar compounds include:
Quinclorac: A selective auxin herbicide used in rice and turfgrass.
Mesotrione: An HPPD inhibitor used in corn and other crops.
This compound’s uniqueness lies in its specific application in rice cultivation and its selective inhibition of HPPD, making it a valuable tool in agricultural weed management .
Properties
CAS No. |
1350901-36-8 |
|---|---|
Molecular Formula |
C16H11Cl2NO3 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-(3,7-dichloroquinoline-8-carbonyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H11Cl2NO3/c17-9-6-8-4-5-10(18)13(15(8)19-7-9)16(22)14-11(20)2-1-3-12(14)21/h4-7,14H,1-3H2 |
InChI Key |
SZPMWKUJLQEAEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=CC3=CC(=CN=C32)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



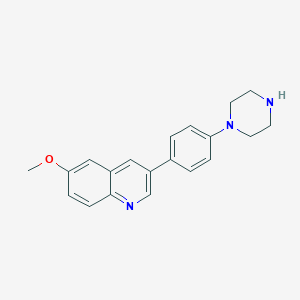


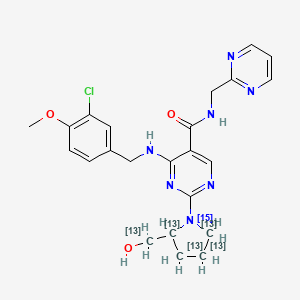


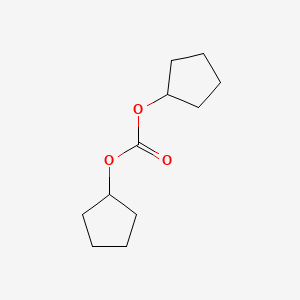
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
